7-amino-2-(benzylsulfanyl)-4-oxo-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
7-amino-2-(benzylsulfanyl)-4-oxo-5-phenyl-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound belonging to the pyrano[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a benzylsulfanyl group, and a phenyl group, among other functional groups. It has garnered significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-(benzylsulfanyl)-4-oxo-5-phenyl-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves a multi-component reaction. One efficient method involves the cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in the presence of a catalyst such as SnO2/SiO2 nanocomposite in ethanol at room temperature . This method is advantageous due to its high yield, simple workup procedure, and the non-toxic nature of the catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multicomponent reactions are often applied. These methods aim to minimize waste and energy consumption while maximizing yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-amino-2-(benzylsulfanyl)-4-oxo-5-phenyl-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidizing the benzylsulfanyl group.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Various nucleophiles can be used under basic conditions to substitute the amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amino derivative.
Scientific Research Applications
7-amino-2-(benzylsulfanyl)-4-oxo-5-phenyl-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiproliferative activities against various cancer cell lines.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: The compound can be used as a ligand in catalytic reactions.
Mechanism of Action
The mechanism of action of 7-amino-2-(benzylsulfanyl)-4-oxo-5-phenyl-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and causing DNA fragmentation . The compound may also inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 7-amino-5-(4-bromophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile
Uniqueness
7-amino-2-(benzylsulfanyl)-4-oxo-5-phenyl-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and biological activities. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Properties
Molecular Formula |
C21H16N4O2S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
7-amino-2-benzylsulfanyl-4-oxo-5-phenyl-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C21H16N4O2S/c22-11-15-16(14-9-5-2-6-10-14)17-19(26)24-21(25-20(17)27-18(15)23)28-12-13-7-3-1-4-8-13/h1-10,16H,12,23H2,(H,24,25,26) |
InChI Key |
YWYMYEIXIACBON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(C(=C(O3)N)C#N)C4=CC=CC=C4)C(=O)N2 |
Origin of Product |
United States |
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